molecular formula C20H10O2 B031473 Benzo[a]pyrene-3,6-dione CAS No. 3067-14-9

Benzo[a]pyrene-3,6-dione

Cat. No.: B031473
CAS No.: 3067-14-9
M. Wt: 282.3 g/mol
InChI Key: MYRYNZSMCVOJHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo(a)pyrene-3,6-quinone can be synthesized through the oxidation of benzo[a]pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction typically proceeds at elevated temperatures to ensure complete oxidation of the benzo[a]pyrene to the quinone derivative.

Industrial Production Methods

Industrial production of benzo(a)pyrene-3,6-quinone is less common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The process involves careful handling and disposal of hazardous chemicals to prevent environmental contamination .

Properties

IUPAC Name

benzo[a]pyrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRYNZSMCVOJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C=CC5=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952918
Record name Benzo[pqr]tetraphene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3067-14-9, 64133-78-4
Record name Benzo[a]pyrene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3067-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-3,6-quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-dione, radical ion(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[pqr]tetraphene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40952918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZO(A)PYRENE-3,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT61YDG18C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does benzo(a)pyrene-3,6-quinone exert its toxic effects?

A1: Benzo(a)pyrene-3,6-quinone participates in redox cycles with its reduced form, benzo(a)pyrene-3,6-diol, generating reactive oxygen species (ROS) like hydrogen peroxide, superoxide radicals, and potentially hydroxyl radicals. [, ] These ROS can damage cellular components like DNA, leading to strand breaks and potentially contributing to carcinogenesis. [, ]

Q2: What evidence suggests that benzo(a)pyrene-3,6-quinone is more toxic than its parent compound, benzo(a)pyrene?

A2: While both compounds are toxic, studies have shown that benzo(a)pyrene-3,6-quinone induces cytotoxicity at lower concentrations than benzo(a)pyrene in cultured hamster cells. [] This heightened toxicity is attributed to its ability to participate in continuous redox cycling, amplifying the generation of damaging ROS. [, ]

Q3: Does oxygen availability influence the toxicity of benzo(a)pyrene-3,6-quinone?

A3: Yes, the cytotoxic effects of benzo(a)pyrene-3,6-quinone are significantly reduced under anaerobic conditions in cultured hamster cells. [] This dependence on oxygen supports the critical role of redox cycling and ROS generation in its toxicity, as oxygen is required for the re-oxidation of benzo(a)pyrene-3,6-diol back to benzo(a)pyrene-3,6-quinone. [, ]

Q4: Which cellular processes are affected by benzo(a)pyrene-3,6-quinone?

A4: Benzo(a)pyrene-3,6-quinone exposure leads to various detrimental effects, including:

  • Inhibition of DNA synthesis: Observed in hamster cells, suggesting interference with cell replication and potential for promoting tumor development. []
  • Inhibition of RNA synthesis: Demonstrated in hamster cells treated with benzo(a)pyrene-3,6-dione, indicating broader impacts on gene expression and cellular function. []
  • Induction of apoptosis: Observed in human lymphoblastoid cells, suggesting a mechanism by which it eliminates damaged cells and potentially contributes to tissue injury. []

Q5: Does benzo(a)pyrene-3,6-quinone interact with specific cellular receptors or proteins?

A5: Research suggests that benzo(a)pyrene-3,6-quinone can activate the epidermal growth factor receptor (EGFR) in human mammary epithelial cells, leading to downstream signaling events. [] This activation is thought to contribute to its carcinogenic potential. []

Q6: What is the role of UDP-glucuronosyltransferase (UGT) in benzo(a)pyrene-3,6-quinone metabolism?

A7: UGT enzymes, particularly UGT1A7, catalyze the glucuronidation of benzo(a)pyrene-3,6-diol, forming water-soluble conjugates that are more readily excreted. [, ] This process is considered a detoxification pathway, as glucuronidation prevents redox cycling and reduces the formation of harmful ROS. []

Q7: Does the induction of UGT1A7 offer protection against benzo(a)pyrene-3,6-quinone toxicity?

A8: Yes, studies using human lymphoblastoid cells expressing rat UGT1A7 demonstrate increased resistance to the cytotoxic effects of benzo(a)pyrene-3,6-quinone compared to cells without UGT1A7. [] This protective effect is attributed to the enhanced glucuronidation and detoxification of benzo(a)pyrene-3,6-diol, limiting ROS production. []

Q8: Are there other enzymes involved in benzo(a)pyrene-3,6-quinone detoxification?

A9: Yes, glutathione S-transferases (GSTs) can conjugate glutathione to benzo(a)pyrene-3,6-quinone, forming excretable metabolites. [, ] This conjugation is another important detoxification pathway, reducing the availability of benzo(a)pyrene-3,6-quinone for redox cycling and ROS generation. []

Q9: How does dietary fiber impact benzo(a)pyrene metabolite availability in the gut?

A10: Studies in rats show that dietary fiber decreases the availability of benzo(a)pyrene metabolites, including benzo(a)pyrene-3,6-quinone, for interaction with the intestinal mucosa. [] This effect is attributed to fiber's bulking properties, suggesting a potential protective role against dietary benzo(a)pyrene exposure. []

Q10: Does benzo(a)pyrene-3,6-quinone cause DNA damage?

A11: Yes, benzo(a)pyrene-3,6-quinone induces DNA strand breaks, as demonstrated in experiments using bacteriophage T7 DNA. [] This damage is attributed to the generation of ROS during redox cycling. [] Additionally, studies in mouse vascular smooth muscle cells showed that benzo(a)pyrene-3,6-quinone is a proximate genotoxic metabolite, forming DNA adducts. []

Q11: What is the role of cytochrome P4501B1 (CYP1B1) in benzo(a)pyrene-3,6-quinone formation?

A12: CYP1B1 plays a crucial role in the bioactivation of benzo(a)pyrene to benzo(a)pyrene-3,6-quinone. [] Inhibition of CYP1B1 significantly reduces DNA adduct formation induced by benzo(a)pyrene and its metabolites, including benzo(a)pyrene-3,6-quinone, in mouse vascular smooth muscle cells. []

Q12: Can benzo(a)pyrene-3,6-quinone contribute to cancer development?

A13: While definitive evidence from human studies is limited, the ability of benzo(a)pyrene-3,6-quinone to induce DNA damage, inhibit DNA synthesis, and promote oxidative stress strongly suggests a carcinogenic potential. [, , ] Furthermore, its ability to activate EGFR, a pathway implicated in various cancers, further supports this concern. []

Q13: How is benzo(a)pyrene-3,6-quinone typically detected and quantified?

A13: Several analytical methods are employed for the analysis of benzo(a)pyrene-3,6-quinone, including:

  • High-performance liquid chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, or mass spectrometry, enables separation and quantification of benzo(a)pyrene-3,6-quinone and its metabolites in complex biological samples. [, , , ]
  • Gas chromatography-mass spectrometry (GC-MS): Used for the identification and quantification of benzo(a)pyrene-3,6-quinone and other PAHs in environmental samples. []
  • 32P-Postlabeling: A sensitive method for detecting DNA adducts formed by benzo(a)pyrene-3,6-quinone and other carcinogens. []

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